7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran can be achieved through the reaction of benzofuran and chloroacetylene . The specific steps involve:
- Reacting benzofuran with chloroacetylene under controlled conditions.
- Optimizing the reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
- Using large-scale reactors to handle the reactants.
- Implementing stringent quality control measures to ensure consistency and purity.
- Employing safety protocols to handle the chemicals and by-products .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical analyses.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices due to its excellent fluorescent properties
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent dye.
Molecular Targets: It interacts with cellular components, allowing for visualization under a fluorescence microscope.
Pathways Involved: The compound’s fluorescence is due to the excitation of electrons and their subsequent return to the ground state, emitting light in the process.
Comparison with Similar Compounds
- 7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran
- 7H-Benzo[b]fluoreno[3,4-d]furan, 5-bromo-7,7-dimethyl-
- 7H-Benzo[b]fluoreno[3,2-d]furan, 1-bromo-7,7-dimethyl-
Comparison:
Fluorescent Properties: 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran exhibits superior fluorescence compared to its analogs, making it more suitable for applications in OLEDs and fluorescence microscopy.
Properties
Molecular Formula |
C21H16O |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7,7-dimethylfluoreno[2,3-b][1]benzofuran |
InChI |
InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3 |
InChI Key |
ZNINKGFSQDQKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5O4)C |
Origin of Product |
United States |
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